PKCepsilon (85-92)

PKC isozyme selectivity εPKC translocation cardiac myocyte signaling

Choose PKCepsilon (85-92) for unmatched εPKC selectivity. Unlike ATP-site inhibitors, this ψεRACK peptide exclusively activates εPKC via a unique charge-dependent RACK-binding mechanism. Validated in cardiac ischemia, eNOS signaling, and islet transplantation. Free from α/β/δ PKC cross-activation. For intact-cell studies, request myristoylated derivative. Sequence: HDAPIGYD. Research-use only.

Molecular Formula C39H54N10O14
Molecular Weight 886.9 g/mol
Cat. No. B12371545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKCepsilon (85-92)
Molecular FormulaC39H54N10O14
Molecular Weight886.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1
InChIKeyWPFQCXKTYZFFFT-IEKWHWCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKCepsilon (85-92) (ψεRACK, HDAPIGYD): A Selective εPKC Translocation Agonist Peptide for Isozyme-Specific Signaling Research


PKCepsilon (85-92), also designated ψεRACK (pseudo-epsilon RACK), is an octapeptide (sequence: HDAPIGYD; MW: 886.9 Da; CAS: 207111-98-6) derived from the V1/C2 domain of protein kinase C epsilon (εPKC) at amino acid residues 85–92 [1]. This peptide functions as an isozyme-selective allosteric agonist that binds the RACK-binding site within εPKC, inducing εPKC translocation and downstream signaling without affecting other PKC isozymes such as αPKC, βPKC, or δPKC [1][2]. It is a member of the ψRACK peptide family, rationally designed based on sequence homology between each PKC isozyme and its respective RACK anchoring protein, with a charge-difference principle that governs its agonist activity [1].

Why PKCepsilon (85-92) Cannot Be Substituted by Other PKC Modulator Peptides or Small-Molecule PKC Inhibitors


PKC isozymes share high sequence homology within their catalytic domains, yet they mediate distinct and often opposing cellular functions [1]. Small-molecule PKC inhibitors targeting the ATP-binding site (e.g., staurosporine, chelerythrine, enzastaurin) lack isozyme discrimination, while even peptide modulators derived from different PKC domains or other isozymes exhibit divergent selectivity profiles [1][2]. The ψεRACK peptide (PKCepsilon 85-92) achieves εPKC selectivity through a unique charge-based mechanism: a single aspartate (D) at position 2 creates an imperfect intramolecular interaction that destabilizes the autoinhibited state and promotes εRACK binding, a feature absent in RACK-derived sequences (NNVALGYD) or other isozyme ψRACK peptides (e.g., ψβRACK, ψδRACK) [1]. Substitution of this single residue—D to N—converts the peptide from a selective agonist into a selective antagonist, while D to A renders it pharmacologically inactive, demonstrating that no generic PKC peptide can recapitulate the specific charge-dependent allosteric mechanism of HDAPIGYD [1]. Furthermore, the unconjugated native peptide requires cell permeabilization for intracellular delivery, whereas myristoylated or TAT-conjugated derivatives possess distinct pharmacokinetic properties that dramatically alter efficacy in intact tissue models [3].

PKCepsilon (85-92) Quantitative Differentiation Evidence: Selectivity, Mutational Determinants, and Efficacy vs. Structural Analogs


Isozyme-Selective Translocation: ψεRACK Induces εPKC but Not αPKC Translocation in Cardiac Myocytes

In neonatal rat cardiac myocytes, ψεRACK (HDAPIGYD; PKCepsilon 85-92) induced selective translocation of εPKC but did not induce translocation of αPKC, as demonstrated by western blot analysis of cytosolic and particulate fractions following peptide treatment [1]. This is in direct contrast to the non-selective PKC activator phorbol-12-myristate 13-acetate (PMA), which translocates multiple PKC isozymes, and to the εPKC-selective inhibitor εV1-2 (EAVSLKPT), which binds εRACK rather than the RACK-binding site on εPKC and inhibits rather than activates translocation [1]. The NψεRACK mutant (HNAPIGYD), in which aspartate is substituted with asparagine, acted as an εPKC translocation antagonist and inhibited ψεRACK-induced εPKC translocation when co-administered [1].

PKC isozyme selectivity εPKC translocation cardiac myocyte signaling western blot

Single Amino Acid Charge Determinant: D86→N Converts Agonist to Antagonist; D86→A Renders Peptide Inactive

A single amino acid substitution at position 2 of ψεRACK fundamentally alters its pharmacological activity. The native ψεRACK (HDAPIGYD) acts as an agonist, synergizing with 1 nM PMA to reduce neonatal cardiomyocyte contraction rate by 44±6% from baseline versus 11±4% for PMA alone (n=7, p<0.005) [1]. The NψεRACK mutant (HNAPIGYD, D→N charge neutralization) showed no agonist activity and instead acted as an antagonist, reducing the 5 nM PMA-induced contraction rate decrease from 47% to 24% (n=4, p<0.05) and nearly completely abolishing ψεRACK+PMA effects [1]. The AψεRACK mutant (HAAPIGYD, D→A) was pharmacologically inactive, with a contraction rate of 99±0.3% of basal (n=8 cells, 2 independent experiments) and no antagonistic effect on PMA- or ψεRACK-induced responses (PMA-induced reduction: 47±3% without AψεRACK vs. 49±3% with AψεRACK) [1].

allosteric modulator design structure-activity relationship PKCepsilon agonist/antagonist switch contraction rate assay

In Vivo Cardioprotection: ψεRACK Reduces Myocardial Infarct Size by ~59% in Porcine Ischemia-Reperfusion Model

In a porcine in vivo ischemia-reperfusion model, intracoronary administration of ψεRACK (HDAPIGYD) during the first 10 minutes of ischemia reduced myocardial infarct size from 34±2% (control) to 14±1% (ψεRACK-treated), representing a ~59% relative reduction (p<0.05) [1]. ψεRACK also reduced the incidence of ventricular fibrillation during ischemia-reperfusion from 87.5% to 50% [1]. In aged (24-month) rat hearts, TAT-conjugated ψεRACK (500 nM) reduced infarct size from 60% to 34% (p<0.01) and significantly improved left ventricular developed pressure recovery [2]. In a murine cardiac allograft transplantation model, combined ψεRACK pre-treatment and δPKC inhibitor treatment significantly reduced graft coronary artery disease indices and improved allograft function at 30 days [3].

myocardial ischemia-reperfusion injury cardioprotection infarct size reduction PKCepsilon preconditioning

Cell Delivery Vehicle Comparison: Native ψεRACK vs. Myristoylated vs. TAT-Conjugated PKCepsilon (85-92) in Infarct Size Reduction

In isolated perfused rat hearts subjected to 30 min ischemia/90 min reperfusion, native unconjugated PKCε+ (HDAPIGYD, 10 μM) pretreatment produced no significant infarct size reduction versus untreated controls (35±2% vs. 41±3%, n=5, p>0.05) [1]. In contrast, both myristic acid-conjugated Myr-PKCε+ (Myr-HDAPIGYD, MW 1097 g/mol, 10 μM, n=5) and TAT-carrier-conjugated TAT-PKCε+ (YGRKKRRQRRR-CC-HDAPIGYD, MW 2632 g/mol, 10 μM, n=6) significantly reduced infarct size to 29±1% and 28±2%, respectively (p<0.05 vs. control) [1]. Post-reperfusion left ventricular developed pressure (LVDP) recovery was 52±5% (Myr) and 50±10% (TAT) vs. 33±9% (native) and 38±4% (control) of baseline, though LVDP improvements did not reach statistical significance in this study [1]. These data underscore that unconjugated HDAPIGYD requires cell permeabilization methods for intracellular access, whereas conjugation to cell-penetrating moieties dramatically alters pharmacological efficacy.

cell-penetrating peptide myristoylation TAT conjugation PKCepsilon delivery myocardial infarct

MARCKS Phosphorylation: ψεRACK Activates εPKC Signaling in Wild-Type but Not PKCε Knockout Cells

PKCepsilon (85-92) (ψεRACK) activates MARCKS (myristoylated alanine-rich C-kinase substrate) phosphorylation in wild-type cells, confirming εPKC target engagement and downstream signaling activation [1][2]. Critically, ψεRACK has no effect on MARCKS phosphorylation in cells derived from PKCε knockout mice, providing genetic validation that its effects are mediated specifically through εPKC and not through other PKC isozymes [1]. In acutely dissected rat hippocampi, ψεRACK increased MARCKS phosphorylation in a time-dependent manner and subsequently activated Src, Raf, and ERK1/2, whereas the εPKC inhibitor εV1-2 inhibited all basal activity of this pathway [3]. This binary on-target/off-target validation distinguishes PKCepsilon (85-92) from small-molecule PKC activators (e.g., PMA, bryostatin) that promiscuously activate multiple PKC isozymes and other C1-domain-containing proteins.

MARCKS phosphorylation PKCepsilon knockout validation target engagement isozyme specificity

Endothelial NO Release: Myristoylated PKCepsilon (85-92) Enhances Nitric Oxide Production in Human Umbilical Vein Endothelial Cells

In human umbilical vein endothelial cells (HUVECs, passages 3–4), myristoylated PKCepsilon (85-92) (Myr-HDAPIGYD, Myr-PKCε+, 10 μM) significantly increased NO release by 36±13 pM above baseline (p<0.01, n=5), measured in real time using a calibrated NO electrode [1]. Under acetylcholine (ACh, 10 μM) stimulation, Myr-PKCε+ produced an additional significant increase of 70±23 pM above baseline (p<0.01, n=5) [1]. In contrast, the myristoylated PKCε inhibitor peptide (Myr-PKCε−, Myr-EAVSLKPT, 10 μM) significantly decreased NO levels by 41±55 pM below baseline (p<0.01) under non-stimulated conditions and by 48±16 pM (p<0.01) under ACh-stimulated conditions [1]. These data represent the first demonstration of PKCε-modulated eNOS activity in human endothelial cells, with the activator and inhibitor peptides producing opposing effects on NO release [1].

nitric oxide release eNOS activation HUVEC endothelial function PKCepsilon activator

PKCepsilon (85-92) Optimal Research Application Scenarios Based on Quantitative Evidence


εPKC-Specific Signaling Pathway Dissection in Cells Co-Expressing Multiple PKC Isozymes

When studying εPKC-mediated signaling in cell types that co-express α, β, δ, and ε PKC isoforms (e.g., cardiomyocytes, neurons, endothelial cells), PKCepsilon (85-92) enables exclusive εPKC activation without cross-activating other isozymes [1]. The recommended experimental design pairs ψεRACK (HDAPIGYD, 100 nM–1 μM applied concentration, yielding <10% intracellular concentration) with the εPKC-selective inhibitor εV1-2 (EAVSLKPT) as a negative control, and the inactive AψεRACK mutant (HAAPIGYD) as a specificity control for the peptide backbone [1]. MARCKS phosphorylation or εPKC translocation (western blot of particulate vs. cytosolic fractions) serves as target engagement readout [2]. For cells requiring intact membrane delivery without permeabilization, use TAT- or myristoylated conjugates rather than native peptide [3].

Myocardial Ischemia-Reperfusion Injury and Pharmacological Preconditioning Research

For ex vivo or in vivo cardioprotection studies, ψεRACK (HDAPIGYD) provides a validated pharmacological preconditioning mimetic. In isolated perfused heart (Langendorff) models, TAT-ψεRACK (500 nM, 10 min pre-ischemia) reduces infarct size from 60% to 34% in aged rats and improves LVDP recovery [1]. In porcine in vivo models, intracoronary ψεRACK during early ischemia reduces infarct size from 34±2% to 14±1% and decreases ventricular fibrillation incidence from 87.5% to 50% [2]. For organ transplantation studies, donor pre-treatment with ψεRACK (20 nmol IP) plus organ perfusion (1.5 nmol) reduces graft coronary artery disease [3]. The unconjugated peptide is ineffective in intact heart models without permeabilization; myristoylated or TAT-conjugated forms are required [4].

Endothelial Function and eNOS/NO Signaling Studies in Human Vascular Cells

For investigating εPKC-mediated regulation of endothelial nitric oxide synthase (eNOS) in human cells, the myristoylated PKCepsilon (85-92) (Myr-HDAPIGYD, MW 1097 g/mol) at 10 μM enhances NO release by 36±13 pM in non-stimulated HUVECs and augments ACh-stimulated NO release by an additional 70±23 pM [1]. The myristoylated inhibitor peptide (Myr-EAVSLKPT, Myr-PKCε−) serves as a matched control, decreasing NO release by 41±55 pM to confirm εPKC-dependence [1]. This experimental system is directly applicable to studies of ischemia-reperfusion endothelial dysfunction, where eNOS uncoupling shifts from NO to ROS production.

Cell Survival and Anti-Apoptotic Signaling in Islet Transplantation and Neuroprotection Models

In cell transplantation research, ψεRACK treatment of isolated pancreatic islet cells significantly decreases islet cell death up to 40 hours post-isolation compared with TAT-treated controls, while preserving beta-cell function in response to high glucose challenge [1]. In cerebral ischemia models, systemic delivery of ψεRACK confers neuroprotection when administered immediately prior to stroke, associated with decreased vascular tone and reduced microvascular cerebral blood flow [2]. These applications leverage the established anti-apoptotic and vasomodulatory effects of εPKC activation via the RACK-binding mechanism unique to PKCepsilon (85-92).

Quote Request

Request a Quote for PKCepsilon (85-92)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.